![molecular formula C21H17N3O3S B15008227 2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)
2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound featuring a furan ring, a thiophene ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE
- **2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBONITRILE lies in its combination of a furan ring, a thiophene ring, and a nitrophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C21H17N3O3S/c1-12-13(2)18(24(25)26)8-7-15(12)19-9-6-14(27-19)11-23-21-17(10-22)16-4-3-5-20(16)28-21/h6-9,11H,3-5H2,1-2H3/b23-11+ |
InChI Key |
HIISUUZYKHUQKD-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/C3=C(C4=C(S3)CCC4)C#N |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NC3=C(C4=C(S3)CCC4)C#N |
Origin of Product |
United States |
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